molecular formula C14H9BrN2S2 B2554121 N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide CAS No. 108656-72-0

N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide

Cat. No. B2554121
CAS RN: 108656-72-0
M. Wt: 349.26
InChI Key: SCMAUOOCZVHGDA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide, also known as BZT, is a chemical compound that has been used in scientific research for its potential as a dopamine transporter blocker. It was first synthesized in 1980, and since then, it has been studied extensively for its effects on the central nervous system.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide have shown promising antimicrobial activity. They have been tested against bacterial (Gram positive and Gram negative) and fungal species . This suggests that N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide could potentially be used in the development of new antimicrobial agents .

Antiproliferative Agents

These compounds have also been studied for their antiproliferative effects. They have shown activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . This indicates a potential use of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide in cancer treatment.

Antioxidant Activity

The compounds have been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . This suggests that N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide could potentially be used as an antioxidant.

Drug Design

The compounds have been used in drug design, with in silico studies performed concerning the potential antimicrobial effect and toxicity . This suggests that N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide could potentially be used as a lead compound for rational drug designing.

Toxicity Testing

The compounds have been tested for toxicity on freshwater cladoceran Daphnia magna Straus . This suggests a potential use of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide in environmental toxicity testing.

properties

IUPAC Name

N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2S2/c15-9-5-7-10(8-6-9)16-13(18)14-17-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMAUOOCZVHGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide

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